N-p-Benzeneacetonitrile menthanecarboxamide
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Overview
Description
N-p-Benzene Acetonitrile Menthane Carboxamide is a chemical compound with the molecular formula C₁₉H₂₆N₂O and a molecular weight of 298.42 . It is known for its cooling properties and is often used in flavor and fragrance applications . The compound appears as a white powder and has a melting point of 145°C .
Preparation Methods
The synthesis of N-p-Benzene Acetonitrile Menthane Carboxamide involves the amidation of carboxylic acid substrates with amine derivatives . One common method includes the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which results in the formation of the amide bond in good to excellent yields (72–95%) . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
N-p-Benzene Acetonitrile Menthane Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. .
Scientific Research Applications
N-p-Benzene Acetonitrile Menthane Carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its cooling effect.
Industry: Widely used in the flavor and fragrance industry for its cooling properties, particularly in oral care products
Mechanism of Action
The cooling effect of N-p-Benzene Acetonitrile Menthane Carboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold . The compound activates this ion channel, leading to a cooling sensation. This mechanism is similar to that of menthol, another well-known cooling agent.
Comparison with Similar Compounds
N-p-Benzene Acetonitrile Menthane Carboxamide is unique due to its specific structure and cooling properties. Similar compounds include:
Menthol: A natural compound with a similar cooling effect but different chemical structure.
N-Ethyl-p-Menthane-3-carboxamide: Another synthetic cooling agent with a similar mechanism of action.
Cyclohexanecarboxamide derivatives: A class of compounds with varying cooling effects and structures
These compounds share the common feature of activating the TRPM8 ion channel, but they differ in their chemical structures and specific applications.
Properties
CAS No. |
1187627-98-0 |
---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18-/m1/s1 |
InChI Key |
FPJRGEOLQICYQZ-FHLIZLRMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |
physical_description |
Solid white powder; Refreshing cool aroma |
solubility |
Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |
Origin of Product |
United States |
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